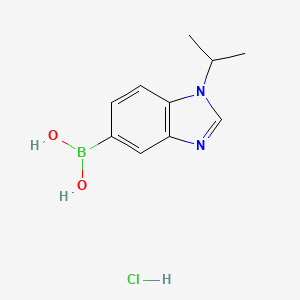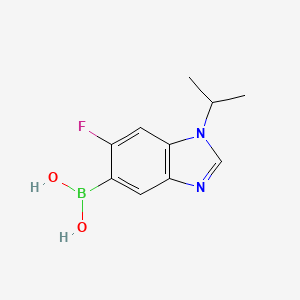![molecular formula C10H10BNO4S B7954761 [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid](/img/structure/B7954761.png)
[2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid: is a compound that combines a boronic acid group with a thiazole ring and a methoxyphenoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of 3-methoxyphenol with a thiazole precursor under appropriate conditions to form the desired thiazole derivative. The boronic acid group can then be introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under conditions that promote the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product. The choice of reagents and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or other boron-containing compounds.
Reduction: The compound can participate in reduction reactions, particularly at the thiazole ring or the methoxyphenoxy group.
Substitution: The boronic acid group can be involved in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or boroxines.
Reduction: Reduced thiazole derivatives or methoxyphenoxy derivatives.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules. The thiazole ring is a common motif in many bioactive compounds, and the boronic acid group can enhance the compound’s ability to interact with biological targets.
Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of new drugs. The boronic acid group can form reversible covalent bonds with biological molecules, making it useful in the development of enzyme inhibitors and other therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, where the boronic acid group can provide unique properties, such as enhanced adhesion or reactivity.
Mechanism of Action
The mechanism of action of [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. The thiazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
Thiazole-4-boronic acid: A compound with a similar thiazole ring but different substitution pattern.
3-Methoxyphenylboronic acid: A compound with a similar methoxyphenoxy group but lacking the thiazole ring.
Uniqueness: [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid is unique due to the combination of the boronic acid group, the thiazole ring, and the methoxyphenoxy group. This combination provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications in synthesis, biology, and materials science.
Properties
IUPAC Name |
[2-(3-methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4S/c1-15-7-3-2-4-8(5-7)16-10-12-6-9(17-10)11(13)14/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFBNRRBYXRDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)OC2=CC=CC(=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
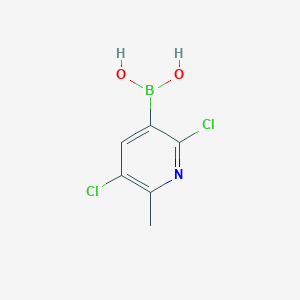
![[2-Chloro-4-(cyanomethyl)phenyl]boronic acid](/img/structure/B7954686.png)
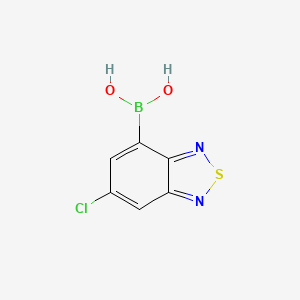
![{3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B7954695.png)
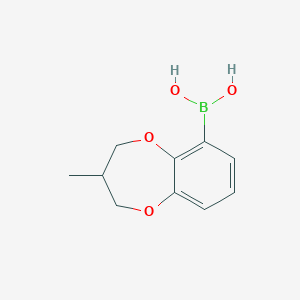
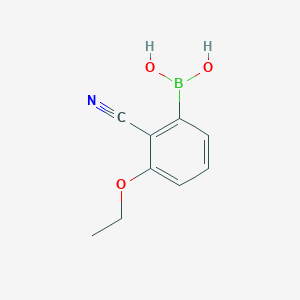
![[4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954710.png)
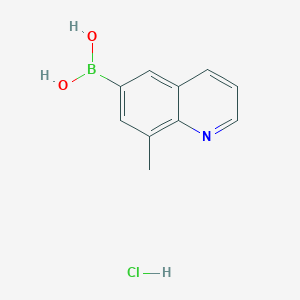
![(8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B7954723.png)
![[3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid](/img/structure/B7954726.png)
![[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7954727.png)
![[4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954741.png)
